trans-Aconitic Acid Trimethyl Ester
Overview
Description
Trans-aconitic acid trimethyl ester is a derivative of trans-aconitic acid, which is a tricarboxylic acid originally isolated from Aconitum plants. The trimethyl ester form is a more reactive species due to the presence of ester groups, which makes it a versatile synthetic building block. It is a renewable raw material that has a high density of functional groups, although it has been relatively underutilized in synthetic chemistry.
Synthesis Analysis
The synthesis of trans-aconitic acid derivatives, such as imides, has been explored through the reaction of trans-aconitic acid with N-arylamines in glacial acetic acid . This process generates N-arylamides as intermediates, which can further react to form the corresponding imides. The trimethyl ester form, specifically trimethyl aconitate, has been used in domino reactions involving imine additions and intramolecular acylations to produce heteropolycycles in one-pot reactions .
Molecular Structure Analysis
The molecular structure of trans-aconitic acid trimethyl ester is characterized by its three ester groups attached to a six-carbon backbone. This structure is highly functionalized, which is why it serves as a useful building block in organic synthesis. The reactivity of the ester groups allows for the formation of various cyclic compounds through domino reactions .
Chemical Reactions Analysis
Trimethyl aconitate participates in domino reactions that involve the addition of imines followed by intramolecular acylation. For instance, when reacted with N-methylbenzylidenamine, it yields spiro[pyrrolidinone-3,3'-dihydropyrrolinone] in a 40% yield . Additionally, the synthesis of trans-aconitic acid imides demonstrates the versatility of trans-aconitic acid derivatives in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of trans-aconitic acid trimethyl ester are not detailed in the provided papers, the general properties can be inferred from its structure. The ester groups likely make the compound more volatile and less polar than the parent acid. Its chemical properties include reactivity towards nucleophiles, such as amines, which is utilized in the synthesis of various heterocyclic compounds .
Scientific Research Applications
Polymer Development
trans-Aconitic Acid Trimethyl Ester has been identified as a useful component in the development of polymers. A study highlighted the aza-Michael addition reaction on unsaturated (di-)carboxylic acids and esters, such as itaconic acid and trans-trimethyl aconitate. This reaction forms mono- or di-carboxylic acid or ester functionalized N-alkyl-pyrrolidone structures, valuable for melt-polycondensation reactions due to their excellent stability at elevated temperatures. Specifically, the cascade aza-Michael addition-cyclization reaction of trans-trimethyl aconitate with di-amines forms tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate), exhibiting remarkable thermal stability, potentially useful as a monomer in polycondensation reactions (Noordzij & Wilsens, 2019).
Anti-Inflammatory Properties
Research has shown that the esterification of trans-aconitic acid (TAA) increases its anti-inflammatory activity, particularly in models of acute arthritis induced by the injection of LPS in the knee joint of mice. This effect was especially notable in the diesters of TAA, showing a reduction in cellular infiltration into the knee joint, predominantly of neutrophils (Oliveira et al., 2018).
Enzymatic Activity and Metabolic Pathways
trans-Aconitic Acid Trimethyl Ester is involved in distinct enzymatic reactions. Bacterial and yeast trans-aconitate methyltransferases exhibit differing enzymatic activities. The bacterial version (from Escherichia coli) specifically methylates one of the carboxyl groups of trans-aconitate, while the yeast version (from Saccharomyces cerevisiae) results in a different methylation product. These varying enzymatic activities suggest distinct roles in their respective organisms, potentially mitigating the inhibitory effect of trans-aconitate on key enzymes in the citric acid cycle (Cai et al., 2001).
Chemical Synthesis and Biochemical Applications
trans-Aconitic Acid Trimethyl Ester is a versatile compound used in chemical synthesis and biochemical applications. For example, it is used in the hetero-Diels-Alder reaction for the synthesis of thiopyrano[2,3-d][1,3]thiazole derivatives, showcasing its potential in creating complex molecular structures with significant applications, including trypanocide activity against Trypanosoma brucei (Zelisko et al., 2017).
Future Directions
The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction . This reaction is a toolbox for the generation of renewable monomers and, in turn, polymers with tunable physiological properties . Therefore, there is potential for future research and development in this area .
properties
IUPAC Name |
trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIBGWGBBQGPZ-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346359 | |
Record name | Trimethyl (E)-Aconitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Aconitic Acid Trimethyl Ester | |
CAS RN |
4271-99-2 | |
Record name | Trimethyl (E)-Aconitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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